molecular formula C10H19Cl3N4 B15299114 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride

3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride

Cat. No.: B15299114
M. Wt: 301.6 g/mol
InChI Key: CIRSDEJQRAAVSZ-DXYFNVQQSA-N
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Description

3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride is a chiral piperazine-based compound supplied as a high-purity trihydrochloride salt to enhance its stability and solubility in aqueous research environments. With the molecular formula C10H16N4 and a defined stereochemistry at the 2-position of the piperazine ring, this compound serves as a valuable chemical intermediate and potential pharmacophore in drug discovery . Piperazine derivatives are extensively investigated for their interactions with central nervous system targets, particularly as modulators of opioid receptor systems . Related structural analogues have shown potent and selective kappa opioid receptor (KOR) antagonist properties in preclinical studies, suggesting this compound's potential utility in developing treatments for neuropsychiatric conditions such as anxiety, depression, and substance use disorders . Furthermore, structurally similar piperazinyl compounds are being explored as selective ligands for neuronal targets like the Cavα2δ-1 subunit of voltage-gated calcium channels, which is implicated in neuropathic pain pathways . This reagent provides researchers with a stereochemically defined building block for constructing novel molecules for structure-activity relationship (SAR) studies, library synthesis, and probing complex biological mechanisms. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H19Cl3N4

Molecular Weight

301.6 g/mol

IUPAC Name

3-[[(2S)-2-methylpiperazin-1-yl]methyl]pyridazine;trihydrochloride

InChI

InChI=1S/C10H16N4.3ClH/c1-9-7-11-5-6-14(9)8-10-3-2-4-12-13-10;;;/h2-4,9,11H,5-8H2,1H3;3*1H/t9-;;;/m0.../s1

InChI Key

CIRSDEJQRAAVSZ-DXYFNVQQSA-N

Isomeric SMILES

C[C@H]1CNCCN1CC2=NN=CC=C2.Cl.Cl.Cl

Canonical SMILES

CC1CNCCN1CC2=NN=CC=C2.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial in drug-target interactions . These interactions can modulate the activity of enzymes or receptors, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives

Pyridazine-based compounds are widely studied for their biological activity. Key analogs include:

Table 1: Structural and Functional Comparison of Pyridazine Analogs
Compound Name Core Structure Substituents Biological Activity/Applications Reference
Target Compound (CID 167718168) Pyridazine (2S)-2-Methylpiperazinylmethyl, HCl Unknown (theoretical CNS applications)
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (3a-3h) Pyridazinone Halides, aryl groups Antimicrobial, antitumor activity
5-Chloro-2-methyl-4-(2-methylsulfanylpent-1-enyl)pyridazin-3(2H)-one Pyridazinone Methylsulfanyl, alkenyl chains Synthetic intermediate for agrochemicals

Key Findings :

  • The target compound’s piperazine moiety differentiates it from simpler pyridazinones like those in Table 1. Piperazine derivatives often exhibit enhanced solubility and receptor-binding affinity due to their basic nitrogen atoms .

Piperazine-Containing Pharmaceuticals

Piperazine is a common pharmacophore in CNS drugs and antibiotics. Notable examples include:

Table 2: Piperazine-Based Pharmaceuticals
Compound Name Core Structure Salt Form Applications Reference
Target Compound (CID 167718168) Pyridazine + piperazine Trihydrochloride Theoretical: Neurotransmitter modulation
Ofloxacin N-Oxide Hydrochloride Benzoxazine + piperazine Hydrochloride Antibiotic impurity
1-Naphthylacetyl Spermine Trihydrochloride Spermine + piperazine Trihydrochloride NMDA receptor modulation
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridinone + piperazine Dihydrochloride Antipsychotic impurity

Key Findings :

  • The trihydrochloride salt of the target compound likely improves aqueous solubility compared to dihydrochloride salts (e.g., ) or free bases, aligning with trends in salt selection for drug formulation .
  • Stereochemistry at the piperazine C2 position ((2S)-configuration) may influence receptor selectivity. For example, (2R)-configured piperazines in antipsychotics show distinct binding profiles compared to (2S) isomers .

Key Findings :

  • While safety data for the target compound are unavailable, structurally similar trihydrochlorides (e.g., ) suggest risks of acute toxicity and environmental hazards. Precautionary measures (e.g., P301+P310 for ingestion ) should be assumed until empirical data exist.

Data Gaps :

  • No solubility, stability, or bioactivity data for the target compound.
  • Limited comparative studies on (2S)- vs. (2R)-piperazine derivatives.

Recommendations :

  • Prioritize in vitro assays to assess receptor binding (e.g., serotonin/dopamine receptors).
  • Conduct salt stability studies under ICH guidelines .

Biological Activity

3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16N4C_{10}H_{16}N_4 and features a pyridazine core substituted with a methylpiperazine moiety. Its structural representation can be summarized as follows:

  • Molecular Formula : C10H16N4C_{10}H_{16}N_4
  • SMILES Notation : C[C@H]1CNCCN1CC2=NN=CC=C2

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
  • Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Anticancer Properties

A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Induction of apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of DNA synthesis

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects:

  • Animal Studies : In rodent models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved cognitive function.
  • Mechanism : The neuroprotective effects are thought to be mediated through antioxidant activity and modulation of neuroinflammatory pathways.

Toxicological Profile

Despite its promising biological activities, the compound also presents certain toxicological concerns:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Safety Studies : Ongoing studies are needed to fully understand its safety profile in vivo.

Case Studies and Clinical Trials

While extensive preclinical studies have been conducted, clinical trials involving this compound remain limited. Future clinical trials are essential to establish dosing regimens, efficacy in humans, and long-term safety.

Q & A

Q. Which parameters must be included in publications to ensure reproducibility of studies involving this compound?

  • Essential Data :
  • Synthetic route (catalyst, solvent, temperature).
  • Chiral purity (ee% or [α]D values).
  • Purity/QC method (HPLC chromatogram, HRMS).
  • Solubility in biological buffers and stability under assay conditions .

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